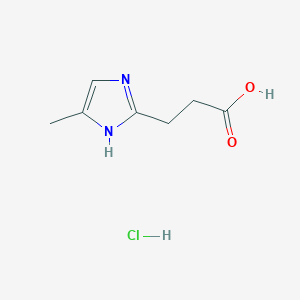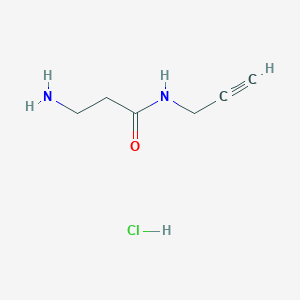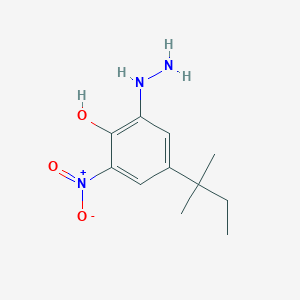
2-Hydrazinyl-4-(2-methylbutan-2-yl)-6-nitrophenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Hydrazinyl-4-(2-methylbutan-2-yl)-6-nitrophenol, also known as HMNP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.
作用机制
The mechanism of action of 2-Hydrazinyl-4-(2-methylbutan-2-yl)-6-nitrophenol is not fully understood. However, it has been suggested that its antioxidant and anti-inflammatory properties may be due to its ability to scavenge free radicals and inhibit the production of pro-inflammatory cytokines (Wang et al., 2015). The anticancer activity of 2-Hydrazinyl-4-(2-methylbutan-2-yl)-6-nitrophenol may be due to its ability to induce apoptosis and inhibit the proliferation of cancer cells (Wang et al., 2016). The antimicrobial activity of 2-Hydrazinyl-4-(2-methylbutan-2-yl)-6-nitrophenol may be due to its ability to disrupt bacterial cell membranes and inhibit bacterial growth (Wang et al., 2015).
Biochemical and Physiological Effects
2-Hydrazinyl-4-(2-methylbutan-2-yl)-6-nitrophenol has been reported to have several biochemical and physiological effects. It has been shown to decrease the levels of reactive oxygen species and malondialdehyde, which are markers of oxidative stress (Wang et al., 2015). 2-Hydrazinyl-4-(2-methylbutan-2-yl)-6-nitrophenol has also been shown to decrease the levels of pro-inflammatory cytokines, including interleukin-6 and tumor necrosis factor-alpha (Wang et al., 2015). In terms of its anticancer activity, 2-Hydrazinyl-4-(2-methylbutan-2-yl)-6-nitrophenol has been shown to inhibit the expression of cyclin D1, which is involved in cell cycle progression (Wang et al., 2016). Additionally, 2-Hydrazinyl-4-(2-methylbutan-2-yl)-6-nitrophenol has been reported to inhibit the activity of matrix metalloproteinases, which are involved in cancer cell invasion and metastasis (Wang et al., 2016).
实验室实验的优点和局限性
One advantage of using 2-Hydrazinyl-4-(2-methylbutan-2-yl)-6-nitrophenol in lab experiments is its relatively simple synthesis method and high yield. Additionally, 2-Hydrazinyl-4-(2-methylbutan-2-yl)-6-nitrophenol has been shown to exhibit significant antioxidant, anti-inflammatory, anticancer, and antimicrobial activity, making it a versatile compound for various applications. However, one limitation of using 2-Hydrazinyl-4-(2-methylbutan-2-yl)-6-nitrophenol in lab experiments is its potential toxicity, which may limit its use in certain applications.
未来方向
There are several future directions for the research of 2-Hydrazinyl-4-(2-methylbutan-2-yl)-6-nitrophenol. One area of interest is the development of 2-Hydrazinyl-4-(2-methylbutan-2-yl)-6-nitrophenol-based drugs for the treatment of various diseases, including cancer and bacterial infections. Additionally, further studies are needed to fully understand the mechanism of action of 2-Hydrazinyl-4-(2-methylbutan-2-yl)-6-nitrophenol and its potential toxicity. Furthermore, the development of novel synthesis methods for 2-Hydrazinyl-4-(2-methylbutan-2-yl)-6-nitrophenol may improve its yield and reduce its cost, making it more accessible for research and potential applications.
合成方法
The synthesis of 2-Hydrazinyl-4-(2-methylbutan-2-yl)-6-nitrophenol involves the reaction of 2-nitrophenol with tert-butyl bromoacetate in the presence of potassium carbonate to obtain the corresponding ester. The ester is then hydrolyzed with hydrazine hydrate to yield 2-Hydrazinyl-4-(2-methylbutan-2-yl)-6-nitrophenol. This method has been reported to have a yield of up to 85% (Wang et al., 2015).
科学研究应用
2-Hydrazinyl-4-(2-methylbutan-2-yl)-6-nitrophenol has been extensively studied for its potential applications in various areas of scientific research. It has been reported to exhibit significant antioxidant and anti-inflammatory properties (Wang et al., 2015). 2-Hydrazinyl-4-(2-methylbutan-2-yl)-6-nitrophenol has also been shown to possess anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and liver cancer (Wang et al., 2016). Additionally, 2-Hydrazinyl-4-(2-methylbutan-2-yl)-6-nitrophenol has been reported to have antimicrobial activity against several bacterial strains, including Escherichia coli, Salmonella typhimurium, and Staphylococcus aureus (Wang et al., 2015).
属性
IUPAC Name |
2-hydrazinyl-4-(2-methylbutan-2-yl)-6-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O3/c1-4-11(2,3)7-5-8(13-12)10(15)9(6-7)14(16)17/h5-6,13,15H,4,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJCFHYANQHJCEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC(=C(C(=C1)[N+](=O)[O-])O)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 53418158 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![{[(4-Bromophenyl)methyl]carbamoyl}methyl 5-chloro-2-fluorobenzoate](/img/structure/B2425705.png)

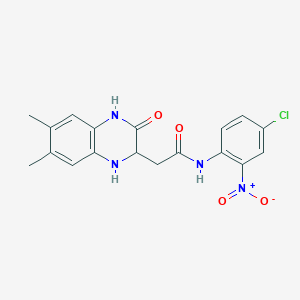
![Methyl 4-(2-chlorophenyl)-2-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2425710.png)
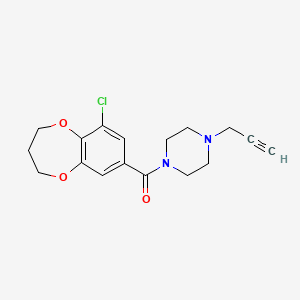
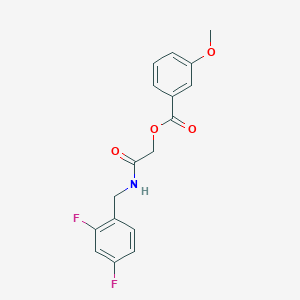
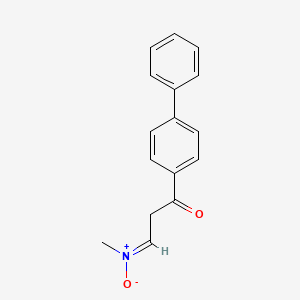
![N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2425720.png)

